molecular formula C3H2ClF5O2 B7768428 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol

Cat. No.: B7768428
M. Wt: 200.49 g/mol
InChI Key: KODPWAQOSRGQFM-UHFFFAOYSA-N
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Description

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is a fluorinated organic compound with the molecular formula C3H2ClF5O2. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol can be synthesized through the reaction of fluorinated alkanes with chlorinated alkanes. One common method involves the fluorination of butane followed by chlorination with ethane .

Industrial Production Methods: Industrial production typically involves a vapor phase process where 1,1,1,3,3-pentachloropropane is fluorinated with hydrogen fluoride in the presence of a vapor phase catalyst . This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different fluorinated products.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products:

    Substitution: Products include various fluorinated alcohols and ethers.

    Oxidation: Products include fluorinated carboxylic acids and ketones.

Scientific Research Applications

1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with nucleophiles and electrophiles, facilitating substitution and oxidation reactions.

    Pathways Involved: The presence of both chlorine and fluorine atoms allows for unique reaction pathways, including halogen exchange and radical formation.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1,1,3,3,3-pentafluoropropane-2,2-diol is unique due to its combination of chlorine and fluorine atoms along with hydroxyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-1,1,3,3,3-pentafluoropropane-2,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODPWAQOSRGQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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